Cas no 1210883-89-8 (N,N-dimethyl-4-{4-2-(thiophen-2-yl)cyclopropanecarbonylpiperazine-1-carbonyl}benzene-1-sulfonamide)

1210883-89-8 structure
Produktname:N,N-dimethyl-4-{4-2-(thiophen-2-yl)cyclopropanecarbonylpiperazine-1-carbonyl}benzene-1-sulfonamide
N,N-dimethyl-4-{4-2-(thiophen-2-yl)cyclopropanecarbonylpiperazine-1-carbonyl}benzene-1-sulfonamide Chemische und physikalische Eigenschaften
Namen und Kennungen
-
- N,N-dimethyl-4-{4-2-(thiophen-2-yl)cyclopropanecarbonylpiperazine-1-carbonyl}benzene-1-sulfonamide
- N,N-dimethyl-4-[4-(2-thiophen-2-ylcyclopropanecarbonyl)piperazine-1-carbonyl]benzenesulfonamide
- AKOS024523154
- VU0524491-1
- N,N-Dimethyl-4-(4-(2-(thiophen-2-yl)cyclopropane-1-carbonyl)piperazine-1-carbonyl)benzenesulfonamide
- N,N-dimethyl-4-(4-(2-(thiophen-2-yl)cyclopropanecarbonyl)piperazine-1-carbonyl)benzenesulfonamide
- 1210883-89-8
- F5855-0865
- N,N-dimethyl-4-{4-[2-(thiophen-2-yl)cyclopropanecarbonyl]piperazine-1-carbonyl}benzene-1-sulfonamide
-
- Inchi: 1S/C21H25N3O4S2/c1-22(2)30(27,28)16-7-5-15(6-8-16)20(25)23-9-11-24(12-10-23)21(26)18-14-17(18)19-4-3-13-29-19/h3-8,13,17-18H,9-12,14H2,1-2H3
- InChI-Schlüssel: UPINFJWYUWWRLI-UHFFFAOYSA-N
- Lächelt: C1(S(N(C)C)(=O)=O)=CC=C(C(N2CCN(C(C3CC3C3SC=CC=3)=O)CC2)=O)C=C1
Berechnete Eigenschaften
- Genaue Masse: 447.12864863g/mol
- Monoisotopenmasse: 447.12864863g/mol
- Isotopenatomanzahl: 0
- Anzahl der Spender von Wasserstoffbindungen: 0
- Anzahl der Akzeptoren für Wasserstoffbindungen: 6
- Schwere Atomanzahl: 30
- Anzahl drehbarer Bindungen: 5
- Komplexität: 751
- Anzahl kovalent gebundener Einheiten: 1
- Definierte Atom-Stereozentrenzahl: 0
- Undefined Atom Stereocenter Count: 2
- Definierter Bond-Stereozentrenzahl: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 1.4
- Topologische Polaroberfläche: 115Ų
N,N-dimethyl-4-{4-2-(thiophen-2-yl)cyclopropanecarbonylpiperazine-1-carbonyl}benzene-1-sulfonamide Preismehr >>
Unternehmen | No. | Produktname | Cas No. | Reinheit | Spezifikation | Preis | Aktualisierungszeit | Untersuchung |
---|---|---|---|---|---|---|---|---|
Life Chemicals | F5855-0865-5μmol |
N,N-dimethyl-4-{4-[2-(thiophen-2-yl)cyclopropanecarbonyl]piperazine-1-carbonyl}benzene-1-sulfonamide |
1210883-89-8 | 5μmol |
$63.0 | 2023-09-09 | ||
Life Chemicals | F5855-0865-2mg |
N,N-dimethyl-4-{4-[2-(thiophen-2-yl)cyclopropanecarbonyl]piperazine-1-carbonyl}benzene-1-sulfonamide |
1210883-89-8 | 2mg |
$59.0 | 2023-09-09 | ||
Life Chemicals | F5855-0865-5mg |
N,N-dimethyl-4-{4-[2-(thiophen-2-yl)cyclopropanecarbonyl]piperazine-1-carbonyl}benzene-1-sulfonamide |
1210883-89-8 | 5mg |
$69.0 | 2023-09-09 | ||
Life Chemicals | F5855-0865-30mg |
N,N-dimethyl-4-{4-[2-(thiophen-2-yl)cyclopropanecarbonyl]piperazine-1-carbonyl}benzene-1-sulfonamide |
1210883-89-8 | 30mg |
$119.0 | 2023-09-09 | ||
Life Chemicals | F5855-0865-2μmol |
N,N-dimethyl-4-{4-[2-(thiophen-2-yl)cyclopropanecarbonyl]piperazine-1-carbonyl}benzene-1-sulfonamide |
1210883-89-8 | 2μmol |
$57.0 | 2023-09-09 | ||
Life Chemicals | F5855-0865-20μmol |
N,N-dimethyl-4-{4-[2-(thiophen-2-yl)cyclopropanecarbonyl]piperazine-1-carbonyl}benzene-1-sulfonamide |
1210883-89-8 | 20μmol |
$79.0 | 2023-09-09 | ||
Life Chemicals | F5855-0865-3mg |
N,N-dimethyl-4-{4-[2-(thiophen-2-yl)cyclopropanecarbonyl]piperazine-1-carbonyl}benzene-1-sulfonamide |
1210883-89-8 | 3mg |
$63.0 | 2023-09-09 | ||
Life Chemicals | F5855-0865-25mg |
N,N-dimethyl-4-{4-[2-(thiophen-2-yl)cyclopropanecarbonyl]piperazine-1-carbonyl}benzene-1-sulfonamide |
1210883-89-8 | 25mg |
$109.0 | 2023-09-09 | ||
Life Chemicals | F5855-0865-75mg |
N,N-dimethyl-4-{4-[2-(thiophen-2-yl)cyclopropanecarbonyl]piperazine-1-carbonyl}benzene-1-sulfonamide |
1210883-89-8 | 75mg |
$208.0 | 2023-09-09 | ||
Life Chemicals | F5855-0865-1mg |
N,N-dimethyl-4-{4-[2-(thiophen-2-yl)cyclopropanecarbonyl]piperazine-1-carbonyl}benzene-1-sulfonamide |
1210883-89-8 | 1mg |
$54.0 | 2023-09-09 |
N,N-dimethyl-4-{4-2-(thiophen-2-yl)cyclopropanecarbonylpiperazine-1-carbonyl}benzene-1-sulfonamide Verwandte Literatur
-
1. Can calculated harmonic vibrational spectra rationalize the structure of TiC-based nanoparticles?†Juan José Piñero,Francesc Viñes Phys. Chem. Chem. Phys., 2022,24, 778-785
-
Veena Mounasamy,Ganesh Kumar Mani,Dhivya Ponnusamy,P. R. Reshma,Arun K. Prasad,Sridharan Madanagurusamy New J. Chem., 2020,44, 12473-12485
-
Georgia E. Williams,Gabriele Kociok-Köhn,Simon E. Lewis Org. Biomol. Chem., 2021,19, 2502-2511
-
Tianyu Zhu,Chen Chen,Sisi Wang,Yi Zhang,Dongrong Zhu,Lingnan Li,Jianguang Luo,Lingyi Kong Chem. Commun., 2019,55, 8231-8234
-
Adnan Mohammad,Wayesh Qarony,Saidjafarzoda Ilhom,Dietmar Knipp,Necmi Biyikli,Yuen Hong Tsang RSC Adv., 2020,10, 14856-14866
1210883-89-8 (N,N-dimethyl-4-{4-2-(thiophen-2-yl)cyclopropanecarbonylpiperazine-1-carbonyl}benzene-1-sulfonamide) Verwandte Produkte
- 1103514-01-7(1-[2-(ethylsulfanyl)benzoyl]-2,3-dihydro-1H-indole-2-carboxamide)
- 850178-46-0(N-cyclopropyl-4-(2-phenylethenesulfonamido)benzamide)
- 1250429-50-5(cyclopentyl(3-methylpyridin-2-yl)methanamine)
- 1802489-65-1(Tert-Butyl 3-(aminomethyl)morpholine-4-carboxylate hydrochloride)
- 890094-43-6({4-(Cyclopropylamino)sulfonylphenoxy}acetic Acid)
- 1805418-83-0(2-Bromo-6-fluoro-4-hydroxymandelic acid)
- 41497-58-9(2-Methyl-4-(pentyloxy)aniline)
- 1805305-62-7(3-(Chloromethyl)-2-(difluoromethyl)-6-fluoropyridine)
- 1181679-08-2((2E)-3-(4-Ethylphenyl)-1-(2-methoxyphenyl)prop-2-en-1-one)
- 1946013-90-6(4-(2-bromoethenyl)-N,N,3-trimethylaniline)
Empfohlene Lieferanten
上海贤鼎生物科技有限公司
Gold Mitglied
CN Lieferant
Großmenge

Xiamen PinR Bio-tech Co., Ltd.
Gold Mitglied
CN Lieferant
Großmenge

Hubei Changfu Chemical Co., Ltd.
Gold Mitglied
CN Lieferant
Großmenge

Zhangzhou Sinobioway Peptide Co.,Ltd.
Gold Mitglied
CN Lieferant
Reagenz

Nanjing jingzhu bio-technology Co., Ltd.
Gold Mitglied
CN Lieferant
Großmenge
